1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone
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Overview
Description
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H5BrFIO It is a halogenated derivative of ethanone, characterized by the presence of bromine, fluorine, and iodine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone typically involves multi-step reactions starting from a suitable phenyl derivative. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or organolithium compounds (RLi) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) are used.
Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (H2/Pd) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively.
Scientific Research Applications
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone can be compared with other halogenated ethanones, such as:
1-(3-Bromo-4-iodophenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Bromo-5-fluoro-4-iodophenyl)ethanone: Similar structure but different positioning of halogen atoms, which can influence its chemical properties and applications.
1-(3-Chloro-4-fluoro-5-iodophenyl)ethanone:
Properties
Molecular Formula |
C8H5BrFIO |
---|---|
Molecular Weight |
342.93 g/mol |
IUPAC Name |
1-(3-bromo-4-fluoro-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3 |
InChI Key |
WCWXZXCWDIQLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)I)F)Br |
Origin of Product |
United States |
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